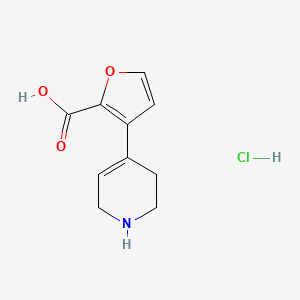
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furan ring and a tetrahydropyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Furan-2-carboxylic Acid: The furan ring can be functionalized with appropriate reagents to introduce the tetrahydropyridine moiety.
Using 1,2,3,6-Tetrahydropyridine Derivatives: These derivatives can be reacted with furan-2-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
化学反应分析
Types of Reactions: 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes.
相似化合物的比较
4-Phenyl-1,2,3,6-Tetrahydropyridine Hydrochloride: This compound shares a similar tetrahydropyridine structure but has a phenyl group instead of a furan ring.
3-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic Acid: Similar to the target compound but with a benzoic acid moiety instead of a furan-2-carboxylic acid.
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride is unique due to its combination of the furan ring and tetrahydropyridine moiety, which provides distinct chemical and biological properties compared to similar compounds.
生物活性
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid; hydrochloride is a compound that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring and a tetrahydropyridine moiety, which contribute to its unique biological properties. The molecular formula is C₁₁H₁₄ClN₁O₂, with a molecular weight of 233.69 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Serotonin Reuptake Inhibition : Studies have shown that derivatives of tetrahydropyridine compounds can inhibit serotonin reuptake, which is crucial for antidepressant activity. The presence of the furan ring enhances binding affinity to serotonin receptors .
- Dopaminergic Activity : The compound has been identified as a ligand for dopamine D2 receptors, suggesting potential use in treating disorders related to dopamine dysregulation .
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid; hydrochloride:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Depression : A clinical trial evaluated the efficacy of a related tetrahydropyridine derivative in patients with major depressive disorder. Results indicated significant improvement in depressive symptoms compared to placebo .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibacterial agent .
- Cancer Research : Research on the cytotoxic effects of the compound revealed that it induces apoptosis in various cancer cell lines through activation of caspase pathways, indicating its promise as an anticancer agent .
属性
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWQWGCZOCVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(OC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














